molecular formula C13H15NO5 B1444016 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid CAS No. 1262406-85-8

3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid

Cat. No. B1444016
CAS RN: 1262406-85-8
M. Wt: 265.26 g/mol
InChI Key: HDPOINUGZWATFQ-UHFFFAOYSA-N
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Description

  • Molecular Weight : 265.27 g/mol .

Scientific Research Applications

Bioisostere of Carboxylic Acid

3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid and related structures like oxetan-3-ol and thietan-3-ol have been evaluated as potential bioisosteres for the carboxylic acid functional group. This involves investigating their properties and potential in inhibiting eicosanoid biosynthesis in vitro, suggesting their relevance in medicinal chemistry (Lassalas et al., 2017).

Synthesis of Electrophilic Building Blocks

The compound plays a role in the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC). It is used in processes involving acetalization of various acids, leading to the production of derivatives essential for further chemical transformations (Zimmermann & Seebach, 1987).

Formation in Cellulose Degradation

In the study of cellulose degradation, a compound related to this compound, specifically 1,4-anhydro-3-deoxypentitol-2-carboxylic acid, was identified as a significant product. This reveals its formation and role in the end-wise degradation of cellulose in alkaline media (Petersson & Samuelson, 1976).

Synthesis of Non-proteinogenic Amino Acids

The compound is used in the synthesis of non-proteinogenic amino acids, like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, which has implications in the development of new compounds with unique biological properties (Adamczyk & Reddy, 2001).

Lanthanide-based Coordination Polymers

Derivatives of 3,5-dihydroxy benzoic acid, including 3,5-bis(benzyloxy)benzoic acid, have been utilized in synthesizing lanthanide coordination compounds. These compounds demonstrate significant photophysical properties and potential applications in material science and photonics (Sivakumar et al., 2011).

Safety and Hazards

  • Precautionary Statements : Handle with care (P261, P264, P270, P271, P280). Avoid contact with eyes and skin. In case of ingestion or skin contact, seek medical attention (P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362). Store properly (P403+P233, P405, P501) .

properties

IUPAC Name

3-(phenylmethoxycarbonylamino)oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(16)13(6-7-18-9-13)14-12(17)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPOINUGZWATFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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